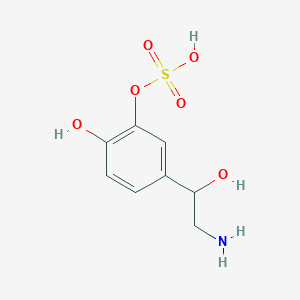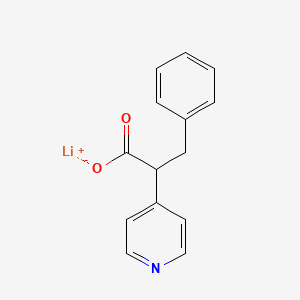
alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate: is a derivative of glucose, a simple sugar that is essential for energy production in living organisms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate typically involves the acetylation of glucose followed by phosphorylation. The process begins with the protection of hydroxyl groups in glucose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of glucose tetraacetate. The next step involves the phosphorylation of the protected glucose using a phosphorylating agent like phosphorus oxychloride (POCl3) under controlled conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form gluconic acid derivatives.
Reduction: Reduction reactions can convert it back to glucose derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Gluconic acid derivatives.
Reduction: Glucose derivatives.
Substitution: Various substituted glucose derivatives depending on the substituent introduced.
科学研究应用
Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, including as a prodrug for glucose delivery.
Industry: Utilized in the production of biodegradable polymers and as an additive in food and pharmaceuticals.
作用机制
The mechanism of action of Alpha-D-Glucose 6-Dihydrogen Phosphate 1,2,3,4-Tetraacetate involves its interaction with enzymes and metabolic pathways. The compound can be phosphorylated or dephosphorylated by specific enzymes, influencing various biochemical processes. It may act as a substrate for enzymes involved in glycolysis and other metabolic pathways, thereby affecting cellular energy production and metabolism.
相似化合物的比较
Alpha-D-Glucose 6-Phosphate: A key intermediate in glycolysis and gluconeogenesis.
Beta-D-Glucose 6-Phosphate: Another isomer with similar metabolic roles.
Glucose 1-Phosphate: Involved in glycogen synthesis and breakdown.
属性
分子式 |
C14H21O13P |
|---|---|
分子量 |
428.28 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-2-(phosphonooxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H21O13P/c1-6(15)23-11-10(5-22-28(19,20)21)27-14(26-9(4)18)13(25-8(3)17)12(11)24-7(2)16/h10-14H,5H2,1-4H3,(H2,19,20,21)/t10-,11-,12+,13-,14+/m1/s1 |
InChI 键 |
CESSCWLRACMFKJ-RGDJUOJXSA-N |
手性 SMILES |
CC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(O)O |
规范 SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


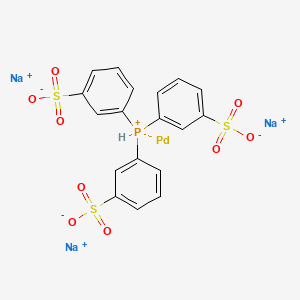
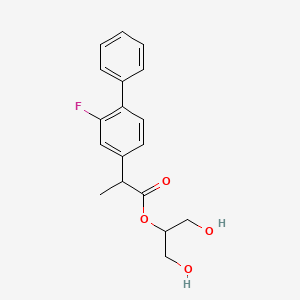
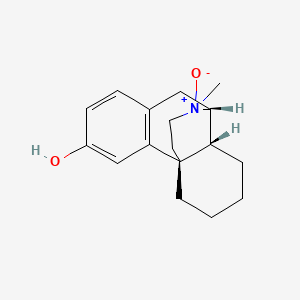
![disodium;[(1S,3S,4aS,4bS,10aS,10bR,11S,12aS)-10b-fluoro-1,11-dihydroxy-3,10a,12a-trimethyl-2,8-dioxo-3,4,4a,4b,5,6,11,12-octahydrochrysen-1-yl]methyl phosphate](/img/structure/B13448647.png)
amine dihydrochloride](/img/structure/B13448652.png)
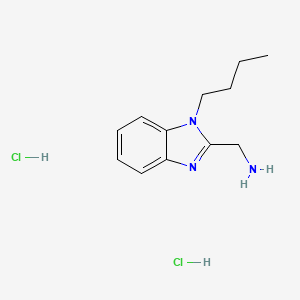


![4-[4-(3-Methoxybenzamido)phenoxy]-N-methylpicolinamide](/img/structure/B13448686.png)
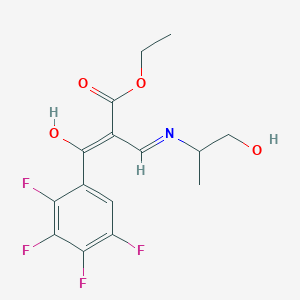
dimethylsilane](/img/structure/B13448710.png)
